2-[(cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide
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Overview
Description
2-[(Cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide is a chemical compound with the molecular formula C19H18Cl2N2O2. It is known for its unique structure, which includes a cyclopentylcarbonyl group and a dichlorophenyl group attached to a benzamide core .
Preparation Methods
The synthesis of 2-[(cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide typically involves the reaction of 2,6-dichloroaniline with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(Cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-[(Cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[(Cyclopentylcarbonyl)amino]-N-(2,6-dichlorophenyl)benzamide can be compared with similar compounds such as:
2-Amino-N-(2,6-dichlorophenyl)benzamide: This compound has a similar structure but lacks the cyclopentylcarbonyl group.
2-[(Cyclopentylcarbonyl)amino]-N-(2,6-dimethylphenyl)benzamide: This compound has a dimethylphenyl group instead of a dichlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18Cl2N2O2 |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-(cyclopentanecarbonylamino)-N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c20-14-9-5-10-15(21)17(14)23-19(25)13-8-3-4-11-16(13)22-18(24)12-6-1-2-7-12/h3-5,8-12H,1-2,6-7H2,(H,22,24)(H,23,25) |
InChI Key |
LGFPWOBDOVNSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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